molecular formula C15H16N10 B2629670 N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199279-31-5

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2629670
CAS No.: 2199279-31-5
M. Wt: 336.363
InChI Key: UZZSIBZUUASWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name N-methyl-N-{3-methyl-triazolo[4,3-b]pyridazin-6-yl}-1-{triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine reflects its complex architecture. The parent structure is the azetidine ring (a four-membered saturated heterocycle with one nitrogen atom), substituted at position 3 with a methylamino group and at position 1 with two distinct triazolo[4,3-b]pyridazine moieties. The numbering of the triazolo[4,3-b]pyridazine systems follows fusion rules, where the pyridazine ring is prioritized, and the triazole is annelated at positions 4 and 3.

Constitutional isomerism in this compound could arise from:

  • Positional isomerism of substituents : Alternate placements of the methyl group on the triazolo[4,3-b]pyridazine (e.g., at position 2 instead of 3) or the azetidine nitrogen.
  • Functional group rearrangement : Substitution of the methylamino group with alternative functionalities (e.g., ethyl or hydroxyl groups) on the azetidine ring.
  • Heterocyclic core variation : Replacement of one triazolo[4,3-b]pyridazine system with isomeric heterocycles like triazolo[1,5-a]pyridazine.
Constitutional Isomer Type Structural Variation Example Modification
Positional Methyl group position 2-Methyltriazolo[4,3-b]pyridazine
Functional Amino group replacement Azetidin-3-ol derivative
Core substitution Heterocycle replacement Imidazopyridazine analog

Heterocyclic Core Architecture: Triazolo[4,3-b]pyridazine Systems

The triazolo[4,3-b]pyridazine system is a bicyclic heteroaromatic scaffold comprising a pyridazine ring fused to a 1,2,4-triazole. Key structural features include:

  • Fusion pattern : The triazole shares bonds with pyridazine at positions 4 and 3, creating a planar, conjugated π-system.
  • Aromaticity : Both rings maintain aromatic character, with delocalized electrons contributing to stability and electronic properties.
  • Substituent effects : The 6-position of the pyridazine ring hosts the methyl group and azetidine linkage, influencing electron density distribution.
Structural Parameter Triazolo[4,3-b]pyridazine Pyridazine Parent
Ring size Bicyclic (6-5) Monocyclic (6)
π-Electron count 10 π-electrons 6 π-electrons
Bond alternation Minimal (aromatic) Pronounced

The compound contains two such systems, creating a symmetric electronic environment that enhances intermolecular interactions.

Azetidine Ring Conformational Dynamics

The azetidine ring exhibits distinct puckering conformations due to its four-membered structure. Key dynamics include:

  • Puckering modes : The ring adopts envelope or half-chair conformations to alleviate angle strain (ideal tetrahedral angle: 109.5°; azetidine: ~90°).
  • Substituent effects : The bulky triazolo[4,3-b]pyridazine groups at position 1 and the methylamino group at position 3 impose steric constraints, favoring a twist-boat conformation.
  • Energy barriers : Ring inversion requires ~10–15 kJ/mol, lower than larger rings like piperidine, enabling rapid interconversion.
Conformation Dihedral Angle (°) Relative Energy (kJ/mol)
Envelope 20–30 0 (reference)
Half-chair 35–45 5.2
Twist-boat 50–60 8.7

Methyl Substituent Electronic Effects

The methyl groups at N-methyl and 3-methyl positions exert electronic effects:

  • Inductive donation : Methyl’s +I effect increases electron density at adjacent nitrogen atoms, modulating basicity and nucleophilicity.
  • Steric shielding : The 3-methyl group on the triazolo[4,3-b]pyridazine restricts rotational freedom, locking the heterocycle in a planar orientation.
  • Hyperconjugation : C–H σ-bonds of methyl groups donate electron density into adjacent π-systems, stabilizing charge-separated resonance forms.
Electronic Effect Location Impact on Property
Inductive donation Azetidine N-methyl Increased amine basicity
Steric shielding Triazolo 3-methyl Restricted bond rotation
Hyperconjugation Triazolo C–H bonds Enhanced π-system stability

Hydrogen Bonding Network Topology

The molecule’s hydrogen bonding capacity arises from:

  • Donors : The azetidine N–H (pKa ~9.5) and triazole N–H (pKa ~4.5).
  • Acceptors : Pyridazine N-atoms (six sites) and triazole N-atoms (three sites).

The topology forms a 3D grid capable of interacting with biological targets or crystalline lattice partners. Key interactions include:

  • Intramolecular H-bonds : Between azetidine N–H and triazole N-atoms (distance: 2.8–3.2 Å).
  • Intermolecular H-bonds : In crystalline phases, linking molecules via N–H···N motifs.
H-Bond Type Donor Acceptor Distance (Å)
Intramolecular Azetidine N–H Triazole N 2.9
Intermolecular Triazole N–H Pyridazine N 3.1
Water-mediated Solvent O–H Azetidine N 2.7

This network underpins the compound’s solubility and molecular recognition properties.

Properties

IUPAC Name

N,3-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-10-17-19-13-4-5-14(21-25(10)13)22(2)11-7-23(8-11)15-6-3-12-18-16-9-24(12)20-15/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZSIBZUUASWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that belongs to the class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The following sections will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₆
  • Molecular Weight : 286.35 g/mol

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects:

  • Anticancer Activity : Research indicates that compounds containing triazole rings exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that regulate cell proliferation and survival pathways. For instance, studies have shown that related triazole derivatives can inhibit the TGF-β type I receptor kinase with low IC50 values (e.g., 0.013 μM) .
  • Antimicrobial Properties : The presence of triazole moieties in the structure has been associated with antimicrobial activity against various pathogens. Compounds similar to this one have demonstrated efficacy against bacteria and fungi by disrupting their cellular processes .
  • Anti-inflammatory Effects : Many triazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of TGF-β receptor kinase ,
AntimicrobialEffective against bacterial strains ,
Anti-inflammatoryInhibition of COX enzymes ,
AntiviralPotential activity against viral infections

Case Study: Anticancer Activity

A study conducted on a series of triazole derivatives demonstrated that modifications in the structure significantly influence their anticancer potency. For example, compounds with additional methyl groups exhibited enhanced selectivity toward cancer cell lines compared to normal cells. The results indicated that these modifications could optimize therapeutic indices while minimizing side effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a selective inhibitor for specific kinases involved in tumor growth.
  • Cell Cycle Arrest : By interfering with signaling pathways related to cell cycle progression, the compound can induce apoptosis in cancer cells.
  • Modulation of Immune Response : The anti-inflammatory properties may enhance the immune system's ability to target tumors or infected cells.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine as an anticancer agent. Research indicates that compounds with similar triazolo-pyridazine structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives have shown to inhibit the c-Met kinase activity effectively, which is crucial in cancer progression and metastasis .

Antimicrobial Properties

The compound's structure suggests potential antibacterial and antifungal activities. The 1,2,4-triazole moiety is known for its broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Neurological Applications

Compounds containing the triazole ring system have been explored for neuroprotective effects. They may act as antagonists at GABA-A receptors or as PDE4A inhibitors, providing therapeutic avenues for conditions like anxiety and depression .

Case Studies

StudyFindings
Egile et al. (2020)Investigated triazolopyridazine derivatives showing strong inhibition of MET kinase with IC50 values in nanomolar range against various mutants .
Yang and Bao (2020)Synthesized novel triazole derivatives with significant antibacterial activity against multiple pathogens including MRSA .
Zhan et al. (2020)Developed CH2-/CF2-linked triazolotriazine derivatives demonstrating potent anticancer efficacy in vivo with over 90% tumor growth inhibition .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Target/Activity Key Findings
Target Compound Azetidine Two [1,2,4]triazolo[4,3-b]pyridazines (one 3-methyl-substituted) ~414.4* Kinases/Epigenetic regulation Predicted high binding affinity due to dual triazolopyridazine motifs .
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline () Aniline Single triazolopyridazine with 3-methyl group ~265.3 Not specified Simpler structure with lower steric hindrance; potential lead for SAR studies .
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () Triazolopyridazine 4-Chlorophenethylamine ~317.8 Kinase inhibition (inferred) High yield (72–79%) in synthesis; phenethyl group may enhance membrane permeability .
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide () Acetamide Triazolopyridazine linked to methylacetamide ~287.3 Lin-28/let-7 interaction Blocks RNA-protein binding, reducing tumorsphere formation in cancer stem cells (CSCs) .
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives () Quinazoline Imidazopyridine substituents ~342.1 Kinases (e.g., EGFR) IC₅₀ values in nanomolar range; highlights efficacy of fused heterocycles .

*Calculated based on formula C₁₇H₁₈N₁₂.

Key Structural Differences and Implications

Azetidine vs. Compared to the acetamide derivative (), the azetidine may reduce metabolic degradation (e.g., via cytochrome P450 oxidation) due to steric protection of the nitrogen .

Dual vs. Single Triazolopyridazine Groups: The dual triazolopyridazine motifs may enable bidentate binding to enzyme active sites or nucleic acids, enhancing potency over mono-substituted analogues . The 3-methyl group on one triazolopyridazine likely reduces polarity, improving membrane penetration compared to unsubstituted variants .

Substituent Effects :

  • Phenethyl or chlorophenethyl groups () increase hydrophobicity, favoring blood-brain barrier penetration but risking off-target toxicity. The target compound’s methyl groups balance lipophilicity and safety .

Research Findings and Mechanistic Insights

  • Epigenetic Modulation : The acetamide analogue () demonstrates that triazolopyridazine derivatives can disrupt Lin-28/let-7 interactions, promoting CSC differentiation. The target compound’s azetidine core may enhance this activity by stabilizing bound conformations .
  • Kinase Inhibition: Quinazoline derivatives () show nanomolar IC₅₀ values against kinases like EGFR. The target compound’s triazolopyridazine groups could mimic quinazoline’s π-stacking interactions, suggesting comparable efficacy .
  • Synthetic Feasibility : Methods in (e.g., SNAr reactions with arylalkylamines) could adapt to synthesize the target compound, though the dual triazolopyridazine substitution requires meticulous regioselective coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine and its intermediates?

  • Methodology : Multi-step synthesis involving cyclization and functionalization of triazolopyridazine cores. For example, intermediate amines (e.g., compound 32a in ) can be generated via HCl treatment in dioxane, followed by coupling with sulfonyl chlorides (e.g., ethanesulfonyl chloride) or isocyanates under basic conditions (e.g., DIPEA or pyridine). Solvent selection (ethanol, DMSO) and purification via chromatography are critical for yield optimization (30–50% isolated yields) .
  • Key Tools : Use of peptide coupling reagents (e.g., HATU) for amide bond formation and characterization via HPLC (purity >96%) and HRMS .

Q. How can researchers structurally characterize this compound and validate its purity?

  • Methodology :

  • 1H/13C NMR : Assign peaks for azetidine protons (δ 3.0–4.0 ppm) and triazolopyridazine aromatic signals (δ 7.5–9.0 ppm) .
  • HRMS : Confirm molecular weight (e.g., m/z 359.35 for C18H13N7O2) with <0.5 ppm error .
  • HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
    • Validation : Cross-reference spectral data with synthetic intermediates (e.g., ’s compound 32a) to confirm regiochemistry .

Advanced Research Questions

Q. How can the compound’s potency as a bromodomain inhibitor (e.g., BRD4) be optimized via structural modifications?

  • Methodology :

  • Bivalent Binding : Introduce dual triazolopyridazine motifs (as in ’s AZD5153) to enhance BRD4 affinity via simultaneous interaction with BD1 and BD2 domains .
  • SAR Studies : Modify substituents on the azetidine ring (e.g., methyl, cyclopropyl) to balance lipophilicity (logP) and solubility. For example, 3-methyl groups improve cellular potency by 10-fold compared to unsubstituted analogs .
  • Crystallography : Resolve co-crystal structures with BRD4 bromodomains to identify key hydrogen bonds (e.g., Asn140 interactions) .

Q. How can discrepancies in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?

  • Methodology :

  • Assay Conditions : Standardize cellular assays (e.g., c-Myc downregulation in MV4-11 leukemia cells) using consistent DMSO concentrations (<0.1%) to avoid off-target effects .
  • PK/PD Modeling : Correlate plasma exposure (AUC) with tumor growth inhibition in xenografts. For example, AZD5153 achieved >90% tumor regression at 30 mg/kg (bid) due to favorable t1/2 (~6 hours) .
  • Metabolite Screening : Identify active metabolites (e.g., N-demethylated derivatives) via LC-MS to explain unexpected in vivo activity .

Q. What strategies are recommended for assessing selectivity against off-target kinases or epigenetic regulators?

  • Methodology :

  • Kinome Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target hits (e.g., Pim-1 inhibition in ) .
  • CETSA (Cellular Thermal Shift Assay) : Validate target engagement in live cells by monitoring BRD4 thermal stabilization upon compound treatment .
  • CRISPR Knockout Models : Use BRD4-deficient cell lines to confirm on-mechanism activity and rule out nonspecific cytotoxicity .

Q. How can researchers design in vivo studies to evaluate antitumor efficacy and pharmacokinetics?

  • Methodology :

  • Xenograft Models : Use subcutaneous (e.g., HCT116 colorectal) or disseminated (e.g., MM1S myeloma) models. Dose orally (10–50 mg/kg, bid) and monitor tumor volume via caliper measurements .
  • Bioanalysis : Quantify plasma/tissue concentrations via LC-MS/MS. Target a free drug concentration > IC90 for sustained pathway inhibition .
  • Toxicity Profiling : Monitor body weight loss and hematological parameters (e.g., platelet counts) to establish a therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.